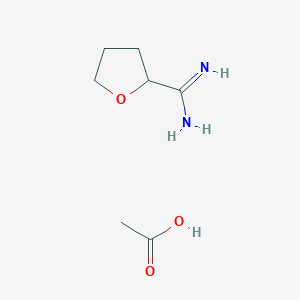

Tetrahydro-furan-2-carboxamidine acetate

Description

Contextualization within Amidine Chemistry Research

The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a significant pharmacophore in medicinal chemistry. nih.gov Amidines are known for their ability to engage in various biological interactions, often acting as mimetics of protonated amines or guanidines, which are prevalent in biological systems. Their basic nature allows them to form salt bridges and hydrogen bonds with biological targets such as enzymes and nucleic acids. nih.gov

Research in amidine chemistry is extensive, with a focus on synthesizing novel derivatives and evaluating their therapeutic potential. Amidines are integral to a wide array of therapeutic agents, demonstrating antibacterial, antiviral, antifungal, and antiparasitic activities. nih.gov One of the key areas of investigation for amidine-containing compounds is their interaction with DNA. The positive charge of the amidinium group facilitates binding to the minor groove of DNA, a property that has been exploited in the development of anticancer and antimicrobial agents. mdpi.com

The synthesis of amidines can be achieved through various methods, with the Pinner reaction being a classical approach. This reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid to form an imino ether (Pinner salt), which is then reacted with an amine to yield the amidine. semanticscholar.org Modern synthetic strategies have expanded to include metal-mediated and multi-component reactions, offering more efficient and versatile routes to a diverse range of amidine derivatives. researchgate.netmdpi.com

Tetrahydro-furan-2-carboxamidine acetate (B1210297) fits within this research landscape as a heterocyclic amidine. The incorporation of the tetrahydrofuran (B95107) ring introduces specific stereochemical and physicochemical properties that can modulate the biological activity and pharmacokinetic profile of the amidine moiety.

Table 1: Examples of Biologically Active Amidine-Containing Compounds

| Compound Class | Example | Biological Activity |

| Aromatic Diamidines | Pentamidine | Antiprotozoal |

| Imidazoline-containing Amidines | Clonidine | Antihypertensive |

| Heterocyclic Amidines | Various | Anticancer, Antimicrobial mdpi.commdpi.com |

Significance of the Tetrahydrofuran Scaffold in Chemical Biology Research

The tetrahydrofuran (THF) ring is a saturated five-membered oxygen-containing heterocycle that is a common structural motif in a vast number of natural products and biologically active molecules. researchgate.netmdpi.com Its prevalence is attributed to its unique conformational flexibility and its ability to participate in hydrogen bonding through its ether oxygen. These features allow THF-containing molecules to adopt specific three-dimensional arrangements that are crucial for binding to biological targets. nih.gov

In medicinal chemistry, the THF scaffold is often incorporated into drug candidates to enhance their physicochemical properties. pharmablock.com It can improve aqueous solubility, which is a critical factor for drug absorption and distribution. Furthermore, the THF ring can influence a molecule's metabolic stability by blocking sites susceptible to metabolism or by altering its lipophilicity. pharmablock.com The replacement of a carbocyclic ring with a THF moiety can lead to improved pharmacokinetic profiles and enhanced biological activity. pharmablock.com

The significance of the THF scaffold is evident in its presence in a wide range of approved drugs and clinical candidates, including antiviral agents where it can serve as a key ligand for enzyme binding pockets. nih.gov For instance, in the design of HIV protease inhibitors, the THF moiety has been effectively utilized as a P2 ligand, demonstrating its capacity to enhance binding affinity. nih.gov

Table 2: Natural Products and Drugs Containing the Tetrahydrofuran Moiety

| Compound | Class | Biological Relevance |

| Muscarine | Alkaloid | Cholinergic agonist |

| Asperic Acid A | Fungal Metabolite | Moderate antifungal activity mdpi.com |

| Amprenavir | Drug | HIV protease inhibitor nih.gov |

| FR901464 | Natural Product | Antiproliferative activity nih.gov |

Overview of Research Trajectories for Amidine-Containing Heterocycles

The research on amidine-containing heterocycles is a dynamic and rapidly evolving field, driven by the quest for novel therapeutic agents with improved efficacy and selectivity. mdpi.com A primary trajectory in this area is the development of compounds with potent antiproliferative activity for cancer therapy. mdpi.commdpi.com By modifying the heterocyclic core and the substitution pattern on the amidine group, researchers aim to optimize DNA binding or enzyme inhibition to selectively target cancer cells. mdpi.com

Another significant research direction is the pursuit of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.gov Amidine-containing heterocycles are being investigated for their ability to disrupt bacterial membranes or inhibit essential bacterial enzymes. nih.gov The structural diversity achievable by combining different heterocyclic systems with the amidine functional group provides a rich chemical space for the discovery of novel antibiotics and antifungals. nih.gov

Furthermore, the antiviral potential of these compounds is an active area of investigation. mdpi.com The ability of the amidine group to interact with viral enzymes or nucleic acids makes it an attractive component in the design of new antiviral drugs. Research is also focused on the synthesis of these heterocyples, with an emphasis on developing efficient and versatile synthetic methodologies to create libraries of compounds for high-throughput screening. semanticscholar.orgacs.org

The potential research trajectory for a molecule like Tetrahydro-furan-2-carboxamidine acetate would likely involve its synthesis and subsequent evaluation in a variety of biological assays. Given the properties of its constituent parts, it could be a candidate for screening as an anticancer, antimicrobial, or antiviral agent. The interplay between the THF ring and the amidine group would be of particular interest, as it could lead to novel structure-activity relationships and potentially new therapeutic leads.

Table 3: Research Focus Areas for Amidine-Containing Heterocycles

| Research Area | Therapeutic Target/Mechanism | Example Compound Types |

| Anticancer | DNA minor groove binding, Enzyme inhibition mdpi.com | Coumarin amidines, Indole diamidines mdpi.com |

| Antimicrobial | DNA/RNA binding, Membrane disruption, Enzyme inhibition nih.gov | Thiazole- and thiadiazole-linked amidines nih.gov |

| Antiviral | Inhibition of viral enzymes, Disruption of viral replication mdpi.com | Imidazo[4,5-b]pyridines mdpi.com |

Properties

IUPAC Name |

acetic acid;oxolane-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.C2H4O2/c6-5(7)4-2-1-3-8-4;1-2(3)4/h4H,1-3H2,(H3,6,7);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWUWYSWRDYBSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(OC1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetrahydro Furan 2 Carboxamidine Acetate and Its Precursors

Synthesis of Tetrahydrofuran-2-carboxylic Acid Derivatives as Intermediates

The foundational step in the synthesis of Tetrahydro-furan-2-carboxamidine acetate (B1210297) is the preparation of tetrahydrofuran-2-carboxylic acid and its activated forms, such as esters and amides. These intermediates are crucial for the subsequent formation of the amidine group.

Enantioselective Synthesis of Chiral Tetrahydrofuran-2-carboxylic Acid

The chirality of the tetrahydrofuran-2-carboxylic acid precursor is often a critical aspect, particularly in pharmaceutical applications. Several enantioselective methods have been developed to obtain specific stereoisomers of this key intermediate.

One prominent method involves the enzymatic hydrolysis of a racemic ester of tetrahydrofuran-2-carboxylic acid. For instance, the enantioselective hydrolysis of ethyl (±)-tetrahydrofuran-2-carboxylate can be achieved using a protease from Aspergillus melleus. In a typical procedure, digesting the racemic ester at a high concentration (e.g., 2 M) with the enzyme in a potassium phosphate (B84403) buffer (pH 8) for 20 hours can yield (R)-tetrahydrofuran-2-carboxylic acid with a high enantiomeric excess (ee) of 94.4%. researchgate.net The unreacted (S)-ester can be separated, and the desired (R)-acid can be further purified by forming a crystalline salt with an appropriate resolving agent, such as N,N-dicyclohexylamine, to achieve an enantiomeric excess greater than 99%. researchgate.net

Another approach to obtaining enantiomerically pure tetrahydrofuran-2-carboxylic acid is through the resolution of the racemic acid using chiral amines. For example, (±)-tetrahydrofuran-2-furoic acid can be resolved by forming a diastereomeric salt with an optically active amine like (S)-(-)-1-phenylethylamine. google.com The diastereomers can then be separated by crystallization. The desired enantiomer of the acid is subsequently liberated from the salt by treatment with a strong acid. This method allows for the production of high-purity optically active tetrahydrofuran-2-furoic acid. google.com A patent describes a manufacturing method for optically active tetrahydrofuran-2-carboxylic acid that involves salt exchange with an aromatic amine in water, removal of the amine, followed by acidification and extraction. google.com

The heterogeneously catalyzed diastereoselective hydrogenation of furan-2-carboxylic acid derivatives modified with chiral auxiliaries also presents a viable route. By optimizing the chiral auxiliaries, catalysts, solvents, and additives, high diastereoselectivity can be achieved. Subsequent removal of the chiral auxiliary yields the desired enantiomer of tetrahydrofuran-2-carboxylic acid with a high enantiomeric excess. researchgate.net

| Method | Substrate | Reagents/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Enzymatic Hydrolysis | Ethyl (±)-tetrahydrofuran-2-carboxylate | Aspergillus melleus protease, Potassium phosphate buffer (pH 8) | (R)-Tetrahydrofuran-2-carboxylic acid | 94.4% (can be >99% after salt formation) | researchgate.net |

| Diastereomeric Salt Resolution | (±)-Tetrahydro-2-furoic acid | (S)-(-)-1-phenylethylamine | (R)-(+)-Tetrahydro-2-furoic acid | High | google.com |

| Diastereoselective Hydrogenation | Furan-2-carboxylic acid derivative with chiral auxiliary | Heterogeneous catalyst | Chiral Tetrahydrofuran-2-carboxylic acid | High | researchgate.net |

Esterification and Amidation Reactions for Tetrahydrofuran-2-carboxamide (B153543) Precursors

Once tetrahydrofuran-2-carboxylic acid is obtained, it is typically converted into an ester or an amide to facilitate the subsequent amidine formation.

Esterification is a common activation step. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a well-established method. masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, and to drive it towards the ester product, an excess of the alcohol is often used, and water is removed as it is formed. masterorganicchemistry.com Another effective method for preparing esters is by first converting the carboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂). organic-chemistry.org The resulting acyl chloride readily reacts with an alcohol to form the ester. google.com

Amidation , the formation of tetrahydrofuran-2-carboxamide, is a critical step leading to the direct precursor of the target amidine. This can be achieved by reacting an activated form of tetrahydrofuran-2-carboxylic acid with ammonia (B1221849) or an amine. A common method involves the use of coupling reagents to activate the carboxylic acid. One such reagent is 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net The carboxylic acid reacts with CDI to form a highly reactive acylimidazolide intermediate. This intermediate then readily reacts with an amine to form the corresponding amide. researchgate.netnih.gov This method is often preferred due to its mild reaction conditions. For instance, furan-2-carboxylic acid has been successfully converted to its corresponding carboxamides using CDI in tetrahydrofuran (B95107) (THF) at elevated temperatures. researchgate.net Another approach involves the direct reaction of an ester of tetrahydrofuran-2-carboxylic acid with an amine, a process that can be catalyzed by Lewis acids or lanthanide-derived catalysts. mdpi.com

| Reaction | Starting Material | Reagents | Product | Key Features | Reference |

| Fischer Esterification | Tetrahydrofuran-2-carboxylic acid | Alcohol, Strong acid catalyst (e.g., H₂SO₄) | Tetrahydrofuran-2-carboxylate ester | Reversible, requires excess alcohol and/or water removal | masterorganicchemistry.commasterorganicchemistry.com |

| Acyl Chloride Route to Ester | Tetrahydrofuran-2-carboxylic acid | 1. SOCl₂ 2. Alcohol | Tetrahydrofuran-2-carboxylate ester | Involves a highly reactive intermediate | organic-chemistry.orggoogle.com |

| CDI-mediated Amidation | Tetrahydrofuran-2-carboxylic acid | 1. CDI 2. Ammonia/Amine | Tetrahydrofuran-2-carboxamide | Mild conditions, forms a reactive acylimidazolide intermediate | researchgate.netnih.gov |

| Amidation from Ester | Tetrahydrofuran-2-carboxylate ester | Ammonia/Amine, Catalyst (optional) | Tetrahydrofuran-2-carboxamide | Can be catalyzed by Lewis acids or lanthanides | mdpi.com |

Conversion of Tetrahydrofuran-2-carboxamides to Amidines

The central transformation in the synthesis of the target compound is the conversion of the carboxamide group of tetrahydrofuran-2-carboxamide into a carboxamidine. Several established synthetic routes can be applied to this conversion.

Established Amidine Synthesis Routes Applicable to Tetrahydrofuran Systems

A direct and effective method for the conversion of a carboxamide to a carboxamidine involves treatment with phosphorus pentachloride (PCl₅) followed by reaction with ammonium (B1175870) acetate. This approach has been noted as a viable route for the synthesis of tetrahydro-furan-2-carboxamidine. vulcanchem.com The reaction proceeds through the formation of an imidoyl chloride intermediate, which is then converted to the amidine upon reaction with ammonia (from ammonium acetate).

Another widely used and versatile method for amidine synthesis is the Pinner reaction. wikipedia.org This reaction typically starts from a nitrile, which is reacted with an alcohol in the presence of an acid catalyst (commonly dry HCl gas) to form a Pinner salt (an imino ester salt). wikipedia.orgresearchgate.net This salt is then treated with ammonia or an amine to yield the desired amidine. wikipedia.org To apply this method to the tetrahydrofuran system, tetrahydrofuran-2-carboxamide would first need to be dehydrated to form tetrahydrofuran-2-carbonitrile. The resulting nitrile can then be subjected to the Pinner reaction conditions to afford tetrahydro-furan-2-carboxamidine.

Other methods for amidine synthesis from amides include the use of activating agents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of pyridine, which facilitates the addition of an amine to the activated amide. researchgate.net

Optimization of Reaction Conditions for Amidine Formation

The efficiency of the conversion of tetrahydrofuran-2-carboxamide to the corresponding amidine is highly dependent on the reaction conditions. Key parameters that require optimization include temperature, solvent, and the choice of reagents.

For the conversion using phosphorus pentachloride, maintaining a controlled temperature is crucial to prevent undesirable side reactions, such as the opening of the tetrahydrofuran ring. A temperature range of 40–60°C has been suggested to be optimal for this amidination step. vulcanchem.com The choice of solvent also plays a significant role in maximizing the yield and minimizing byproducts. Solvents such as isoamyl alcohol or ethyl acetate have been reported to improve the yield of the amidine formation to ≥85% by reducing the occurrence of side reactions. vulcanchem.com

In the context of the Pinner reaction, the conditions are typically anhydrous to prevent the hydrolysis of the intermediate imino ester back to the ester. The reaction is often carried out at low temperatures to ensure the stability of the Pinner salt. wikipedia.org

For amide activation methods, the choice of the activating agent and the base is critical. The optimization of these reagents can lead to higher yields and cleaner reactions. For instance, in amide bond formation, various coupling reagents and bases are screened to find the optimal combination for a given substrate. researchgate.netnih.gov A similar approach can be applied to the optimization of amidine synthesis from amides.

| Parameter | PCl₅ Method | Pinner Reaction | General Amide Activation |

| Temperature | 40–60°C (to prevent ring opening) vulcanchem.com | Low temperatures (for Pinner salt stability) wikipedia.org | Varies depending on the activating agent |

| Solvent | Isoamyl alcohol, Ethyl acetate (improves yield) vulcanchem.com | Anhydrous alcohol | Aprotic solvents are common |

| Reagents | PCl₅, Ammonium acetate vulcanchem.com | Nitrile, Anhydrous alcohol, Dry HCl, Ammonia/Amine wikipedia.org | Activating agent (e.g., Tf₂O), Base (e.g., Pyridine) researchgate.net |

| Key Considerations | Prevention of THF ring opening | Anhydrous conditions, Stability of intermediate | Choice of activating agent and base |

Salt Formation and Crystallization Studies of Tetrahydro-furan-2-carboxamidine Acetate

The final step in the synthesis is the formation of the acetate salt of tetrahydro-furan-2-carboxamidine and its purification through crystallization. This step is crucial for obtaining a stable and high-purity final product.

The free base of tetrahydro-furan-2-carboxamidine is typically converted to its acetate salt by reacting it with acetic anhydride in a suitable solvent, such as methanol (B129727). This method can produce the acetate salt with a purity greater than 95%. vulcanchem.com

Crystallization is a key technique for the purification of the final product. The choice of solvent is critical for successful crystallization. For amidine acetate salts, recrystallization from a suitable solvent is emphasized in industrial protocols to achieve pharmaceutical-grade material. vulcanchem.com Ethyl acetate is a commonly used solvent for the recrystallization of such compounds. The general principle of recrystallization involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution.

The process of crystallization can be influenced by several factors, including the rate of cooling, the presence of seed crystals, and the solvent system used. For organic salts, a mixture of solvents is sometimes employed to achieve the desired solubility profile for effective crystallization.

| Step | Procedure | Reagents/Solvents | Key Considerations | Reference |

| Salt Formation | Acetylation of the free base | Acetic anhydride, Methanol | Aims for high purity (>95%) | vulcanchem.com |

| Crystallization | Recrystallization of the acetate salt | Ethyl acetate | Crucial for achieving pharmaceutical-grade purity | vulcanchem.com |

Stereoselective Synthesis of this compound

Direct stereoselective synthesis of this compound is not extensively documented; instead, research focuses on establishing the desired stereochemistry in its precursor, tetrahydrofuran-2-carboxylic acid. Once the chiral acid is obtained, its conversion to the corresponding carboxamidine is a standard synthetic sequence. Methodologies for the stereoselective preparation of the acid precursor include classical resolution and asymmetric synthesis.

One common strategy is the chemical resolution of racemic (±)-tetrahydro-2-furoic acid. google.com This process involves reacting the racemic acid with an optically active amine to form diastereomeric salts. google.com These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent decomposition of the separated diastereomer salt yields the desired enantiomer of tetrahydro-2-furoic acid with high optical purity. google.com For instance, (S)-(-)-1-phenylethylamine has been effectively used as a resolving agent. google.com

Another powerful approach is the asymmetric hydrogenation of a suitable precursor, such as furan-2-carboxylic acid, modified with a chiral auxiliary. The hydrogenation of furan-2-yl-[(S)-2-(hydroxydiphenylmethyl)-pyrrolidin-1-yl]-methanone has been shown to yield the corresponding tetrahydrofuran derivative with high diastereoselectivity. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched tetrahydrofuran-2-carboxylic acid, achieving up to 95% enantiomeric excess (ee). researchgate.net

Furthermore, asymmetric methods have been developed for synthesizing chiral lactone carboxylic acids, which serve as versatile building blocks that can be converted into chiral tetrahydrofuran derivatives. researchgate.net These methods provide access to enantiomerically enriched tetrahydrofuran cores that are precursors to the target molecule. researchgate.net The conversion of these chiral lactones or other functionalized tetrahydrofurans into the desired C2-carboxamidine moiety represents the final stage of the synthesis. chemistryviews.org

Table 1: Comparison of Stereoselective Methods for Tetrahydrofuran-2-Carboxylic Acid

| Method | Precursor | Key Reagent/Catalyst | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Classical Resolution | (±)-Tetrahydro-2-furoic acid | (S)-(-)-1-Phenylethylamine | High optical purity | google.com |

| Asymmetric Hydrogenation | Furan-2-yl-[(S)-2-(hydroxydiphenylmethyl)-pyrrolidin-1-yl]-methanone | Heterogeneous Catalyst | Up to 95% ee | researchgate.net |

| Asymmetric Synthesis from Chiral Building Blocks | Various acyclic precursors | Chiral lactone carboxylic acids | High enantiomeric enrichment | researchgate.net |

Chemoenzymatic Approaches in Tetrahydrofuran Derivative Synthesis

Chemoenzymatic methods offer a powerful and sustainable alternative for producing enantiomerically pure pharmaceutical intermediates by combining the selectivity of enzymes with the efficiency of chemical synthesis. taylorfrancis.comrjpbr.com For the synthesis of chiral tetrahydrofuran derivatives, the focus has been on the enzymatic resolution of racemic precursors to yield key chiral building blocks like (R)-tetrahydrofuran-2-carboxylic acid ((R)-THFC). researchgate.net

A notable and scalable chemoenzymatic strategy involves the enantioselective hydrolysis of a racemic ester, such as ethyl (±)-tetrahydrofuran-2-carboxylate. researchgate.net This kinetic resolution is catalyzed by a protease enzyme, which selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted.

Specifically, the use of a protease from the fungus Aspergillus melleus has proven highly effective. researchgate.net In this process, the racemic ethyl ester is subjected to hydrolysis in a buffered aqueous solution containing the enzyme. The protease exhibits a strong preference for the (R)-enantiomer of the ester, converting it into (R)-THFC. The reaction conditions, including substrate concentration, pH, and enzyme loading, are optimized to achieve high enantioselectivity and yield. This biocatalytic step can achieve an enantiomeric excess (ee) of over 94% for the desired (R)-THFC. researchgate.net

Table 2: Chemoenzymatic Synthesis of (R)-Tetrahydrofuran-2-Carboxylic Acid

| Parameter | Details |

|---|---|

| Enzyme | Protease from Aspergillus melleus |

| Substrate | Ethyl (±)-tetrahydrofuran-2-carboxylate |

| Reaction Type | Enantioselective Hydrolysis (Kinetic Resolution) |

| Product | (R)-Tetrahydrofuran-2-carboxylic acid |

| Solvent/Medium | Potassium phosphate buffer (pH 8) |

| Enantioselectivity (E-value) | 60 |

| Product Enantiomeric Excess (ee) | 94.4% |

| Reference | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Tetrahydro Furan 2 Carboxamidine Acetate Analogs

Design Strategies for Modulating Molecular Interactions via Amidine Moiety

The amidine group of tetrahydro-furan-2-carboxamidine is a pivotal functional group that plays a significant role in its molecular interactions. As a strong basic group, it is typically protonated at physiological pH, allowing it to form strong ionic bonds and hydrogen bonds with biological targets. Strategies to modulate these interactions often focus on modifying the substitution pattern of the amidine moiety.

Key Design Strategies:

N-Substitution: Introducing alkyl or aryl substituents on the nitrogen atoms of the amidine can significantly alter its basicity, steric profile, and hydrogen bonding capacity. For instance, N-alkylation can increase lipophilicity, which may enhance cell permeability.

Bioisosteric Replacement: Replacing the amidine group with other functional groups that mimic its size, shape, and electronic properties is a common strategy to improve pharmacokinetic properties or reduce potential toxicities. Examples of amidine bioisosteres include guanidines, and other nitrogen-containing heterocycles.

Cyclization: Incorporating the amidine functionality into a cyclic system, such as an imidazole (B134444) or a dihydropyrimidine, can restrict its conformational flexibility. This can lead to a more favorable binding entropy and improved selectivity for the target.

Illustrative SAR Data for Amidine Modifications:

The following table illustrates hypothetical SAR data for modifications of the amidine group in a series of tetrahydro-furan-2-carboxamidine analogs, targeting a hypothetical enzyme.

| Compound ID | R1 | R2 | R3 | IC50 (nM) |

| 1 | H | H | H | 50 |

| 2 | CH3 | H | H | 120 |

| 3 | H | CH3 | CH3 | 250 |

| 4 | H | H | Phenyl | 80 |

| 5 | Guanidine (B92328) (Bioisostere) | - | - | 75 |

| 6 | Imidazole (Cyclized) | - | - | 30 |

This data is illustrative and intended to demonstrate SAR principles.

Conformational Analysis and Stereochemical Influence on Molecular Recognition

The three-dimensional arrangement of a molecule is crucial for its interaction with a biological target. For tetrahydro-furan-2-carboxamidine acetate (B1210297) analogs, both the conformation of the tetrahydrofuran (B95107) ring and the stereochemistry at the 2-position are critical determinants of biological activity.

The tetrahydrofuran ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The preferred conformation can be influenced by the substituents on the ring. The energetic barrier between these conformations is relatively low, allowing the ring to adopt a conformation that is complementary to the binding site of its target.

Stereochemistry at the carbon atom bearing the carboxamidine group is of paramount importance. The (R) and (S) enantiomers of a chiral molecule can exhibit significantly different biological activities and pharmacokinetic profiles. This is because the spatial arrangement of the functional groups will differ, leading to distinct interactions with the chiral environment of the biological target, such as an enzyme's active site or a receptor's binding pocket. It has been observed in many cases that only one enantiomer is responsible for the desired biological activity, while the other may be inactive or even contribute to undesirable side effects nih.gov.

Impact of Stereochemistry on Binding Affinity:

| Compound | Stereochemistry at C2 | Relative Binding Affinity (%) |

| Analog A | R | 100 |

| Analog B | S | 15 |

| Analog C | Racemic | 58 |

This data is illustrative and highlights the potential impact of stereochemistry.

Rational Design of Tetrahydro-furan-2-carboxamidine Derivatives for Specific Molecular Targets

The rational design of novel tetrahydro-furan-2-carboxamidine derivatives is guided by an understanding of the SAR and the three-dimensional structure of the target protein. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key approaches.

In SBDD, the known three-dimensional structure of the molecular target is used to design ligands that can bind with high affinity and selectivity. Molecular docking simulations can predict the binding mode of a ligand in the active site and help to identify key interactions. This information can then be used to design new analogs with improved properties.

In LBDD, a set of molecules with known activity against a specific target is used to develop a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. The pharmacophore model can then be used to search for new molecules with the desired activity in virtual libraries or to guide the design of new analogs.

Key Considerations in Rational Design:

Target-Specific Interactions: The design should aim to maximize favorable interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic interactions) with the specific amino acid residues in the target's binding site.

Pharmacokinetic Properties: In addition to potency, the designed molecules should possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Synthetic Accessibility: The designed molecules should be synthetically accessible through efficient and scalable chemical routes.

Molecular Interactions and Biochemical Pathway Modulation by Tetrahydro Furan 2 Carboxamidine Acetate and Its Structural Analogs

Investigation of Enzyme Binding and Inhibition Mechanisms

The tetrahydrofuran (B95107) ring and the carboxamidine group are key pharmacophores that can mediate interactions with various enzyme families. Studies on structural analogs have revealed significant inhibitory potential against proteases, kinases, and carbonic anhydrases, suggesting that Tetrahydro-furan-2-carboxamidine acetate (B1210297) may exhibit similar activities.

Proteases: Derivatives of tetrahydrofuran have shown significant promise as inhibitors of viral and bacterial proteases. Notably, the bis-tetrahydrofuran (bis-THF) moiety is a critical component of the potent HIV-1 protease inhibitor Darunavir. nih.govnih.gov The oxygen atoms of the THF rings are crucial for forming hydrogen bonds within the P2 site of the enzyme. nih.gov X-ray crystallography of inhibitors bound to HIV-1 protease shows that the bis-THF ligand establishes a network of hydrogen bonding interactions with the protein backbone, including with residues like Asp-29 and Asp-30. nih.govnih.gov Molecular docking studies of modified bis-THF inhibitors have further elucidated these interactions, characterizing the binding energies and identifying key amino acid contacts. researchgate.net The loss of the THF ring oxygen, for instance by replacement with a methylene (B1212753) group, leads to a drastic reduction in antiviral activity, highlighting the importance of this specific interaction. nih.gov

Beyond viral proteases, furan-2-carboxamide derivatives have been shown to reduce virulence factors in bacteria such as Pseudomonas aeruginosa, including a notable reduction in protease activity. researchgate.netnih.gov This suggests that such compounds can interfere with bacterial quorum sensing pathways, for which proteases are crucial signaling molecules. researchgate.netnih.gov

Kinases: The carboxamide functional group is a common feature in many kinase inhibitors, often acting as a hydrogen bond donor or acceptor to engage with the hinge region of the kinase active site. While direct studies on tetrahydrofuran-containing kinase inhibitors are scarce, analogs such as thiophene-3-carboxamide (B1338676) derivatives have been developed as potent dual inhibitors of c-Jun N-terminal kinase (JNK). nih.gov Molecular modeling of these compounds indicates that they insert into the ATP binding site, where the carboxamide group forms stabilizing hydrogen bonds with residues like Gln37. nih.gov This suggests that Tetrahydro-furan-2-carboxamidine acetate, possessing a similar carboxamidine group, could potentially act as an ATP-competitive kinase inhibitor.

Carbonic Anhydrases (CAs): Carbonic anhydrases are metalloenzymes containing a zinc ion in their active site, which is crucial for their catalytic activity. wikipedia.org Various heterocyclic carboxamides have been investigated as CA inhibitors. nih.gov A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties were found to inhibit several human CA isoforms (hCA I, II, IX, and XII). nih.gov Molecular docking studies revealed that these compounds interact with the active site zinc ion and surrounding amino acid residues, with variations in these interactions accounting for isoform selectivity. nih.gov The general mechanism of CA inhibitors involves binding to the zinc ion or to residues in the active site, which interferes with the catalytic hydration of carbon dioxide. nih.govuniroma1.it Given the presence of the carboxamidine group, which can coordinate with metal ions, it is plausible that this compound could exhibit inhibitory activity against carbonic anhydrases.

The primary mechanism of enzyme inhibition observed for analogs of this compound is competitive binding at the active site.

Active Site Binding: As seen with HIV-1 protease inhibitors containing THF moieties, these ligands are designed to directly occupy the substrate-binding pocket, forming extensive interactions with backbone atoms. nih.govnih.gov This "backbone binding" concept is a key strategy for overcoming drug resistance, as backbone residues are less prone to mutation than side chains. nih.gov Similarly, the thiophene-carboxamide inhibitors of JNK are ATP-competitive, directly competing with the endogenous substrate for binding in the kinase active site. nih.gov

Allosteric Modulation: While less common, allosteric inhibition has also been reported for structural analogs. A novel HIV-1 protease inhibitor containing two thiophene (B33073) moieties was discovered to bind in a non-competitive fashion. nih.gov Docking studies suggested that this compound binds to a pocket on the side of the protease, away from the substrate-binding site, representing a potential allosteric mechanism. nih.gov This indicates that while active-site binding is a probable mechanism for this compound, the possibility of allosteric modulation at certain targets cannot be ruled out.

| Enzyme Class | Analog Compound Class | Binding Mechanism | Key Interactions |

| Proteases | bis-Tetrahydrofuran derivatives | Active Site, Competitive | H-bonds with backbone residues (e.g., Asp-29, Asp-30) in HIV Protease. nih.govnih.gov |

| Kinases | Thiophene-carboxamides | Active Site, ATP-Competitive | H-bonds with hinge region residues (e.g., Gln37) in JNK. nih.gov |

| Carbonic Anhydrases | Pyrazole-carboxamides | Active Site, Competitive | Coordination with active site Zinc ion and H-bonds with nearby residues. nih.gov |

| Proteases | Thiophene derivatives | Allosteric, Non-competitive | Binding to a pocket away from the substrate binding site in HIV Protease. nih.gov |

Receptor Binding Studies and Selectivity Profiling

The carboxamidine group is a bioisostere of a protonated amine and can interact with receptors that recognize endogenous catecholamines. An important clue to the potential receptor targets of this compound is its use as a key intermediate in the synthesis of Alfuzosin, a known α₁-adrenergic receptor antagonist. This suggests that the core structure may have an affinity for adrenergic receptors.

α₁-Adrenergic receptors (α₁-ARs) are G protein-coupled receptors that mediate physiological responses to norepinephrine (B1679862) and epinephrine. amegroups.cn They are divided into three main subtypes: α₁A, α₁B, and α₁D. amegroups.cn Drug design for these receptors has established the importance of a protonated amine (or a group like carboxamidine) and an aromatic ring for agonist and antagonist binding. nih.gov While many antagonists have diverse chemical structures, they generally occupy a binding pocket involving transmembrane helices 3 through 6. nih.gov

Radioligand binding studies are a primary method for characterizing the affinity and selectivity of compounds for receptor subtypes. nih.gov For example, competition binding assays using a radiolabeled antagonist like [³H]-prazosin can determine the binding affinity (Ki) of a test compound for different α₁-AR subtypes expressed in various tissues (e.g., heart, cerebral cortex). nih.gov Although no such studies have been published for this compound itself, its structural relationship to α₁-AR antagonists strongly implies that this receptor family is a probable target. A hypothetical binding profile might show selectivity for one or more of the α₁-AR subtypes, which would be crucial in determining its potential physiological effects.

Modulation of Specific Biochemical Pathways and Signaling Cascades

By interacting with key enzymes and receptors, small molecules can modulate entire biochemical pathways and signaling cascades. Based on the activities of its analogs, this compound could potentially influence several important pathways.

PTEN/Akt/mTOR Signaling Pathway: A study on tetrahydrofolate (THF), a different derivative of tetrahydrofuran, demonstrated its ability to alleviate the inhibitory effects of oxidative stress on neural stem cell proliferation. nih.gov The mechanism was found to involve the modulation of the PTEN/Akt/mTOR signaling pathway. nih.gov THF administration activated this pathway, which is a pivotal mediator for cell expansion and survival. nih.gov This finding, though indirect, suggests that compounds containing a tetrahydrofuran moiety may have the capacity to influence fundamental cellular processes like proliferation and stress response through key signaling cascades.

Amyloid Beta (Aβ) Aggregation Pathway: The misfolding and aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. nih.govspringernature.com This process involves multiple pathways, including the initial cleavage of the amyloid precursor protein (APP) and the subsequent aggregation of Aβ monomers into toxic oligomers and fibrils. nih.gov Natural compounds and their derivatives are being explored as inhibitors of this aggregation cascade. frontiersin.org These inhibitors can act at various stages, such as preventing monomer association, redirecting aggregation towards non-toxic species, or inhibiting secondary nucleation. frontiersin.org The potential for carboxamidine-containing compounds to modulate this pathway warrants investigation, as they could interfere with the protein-protein interactions that drive aggregation.

Bacterial Quorum Sensing: As mentioned previously, furan-2-carboxamide derivatives have been shown to possess anti-quorum sensing properties in P. aeruginosa. researchgate.netnih.gov They achieve this by reducing the production of virulence factors like pyocyanin (B1662382) and proteases, suggesting the LasR receptor as a plausible target. researchgate.netnih.gov This demonstrates that structural analogs can modulate complex intercellular communication pathways in bacteria, which could have implications for treating biofilm-related infections.

Molecular Basis of Biological Target Engagement

Understanding how a ligand engages with its biological target at a molecular level is fundamental to rational drug design. Biophysical methods and computational modeling, particularly molecular docking, have been instrumental in elucidating these interactions for analogs of this compound. nih.gov

Molecular docking studies have consistently been used to rationalize the observed in vitro activity of furan (B31954) and thiophene carboxamide derivatives against various enzymes. bohrium.comomu.edu.tr For instance, docking of furan/thiophene-2-carboxamide derivatives into the active sites of urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) revealed specific interactions that correlated well with their experimental inhibitory activities. bohrium.comomu.edu.tr

In the case of HIV protease, docking and subsequent X-ray crystallography have provided a detailed picture of target engagement. nih.govnih.gov The bis-THF ligand of inhibitors like Darunavir fits snugly into the S2 subsite of the protease. nih.gov The key interactions include:

Hydrogen Bonds: The ether oxygens of the THF rings form crucial hydrogen bonds with backbone NH groups of aspartate residues (Asp29/Asp30), which are highly conserved. nih.govnih.gov

Hydrophobic Interactions: The aliphatic carbons of the THF rings engage in van der Waals interactions with hydrophobic residues lining the active site pocket. nih.gov

These detailed interaction maps form the molecular basis of the compound's high affinity and potency. They also explain why certain stereoisomers are more active than others and provide a roadmap for designing new derivatives with improved properties, such as enhanced binding to resistant mutant enzymes. researchgate.net For this compound, similar computational studies would be invaluable in predicting its preferred binding modes and identifying the key residues involved in its engagement with potential targets like α₁-adrenergic receptors or various enzymes.

Computational and Theoretical Chemistry Studies of Tetrahydro Furan 2 Carboxamidine Acetate

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Tetrahydro-furan-2-carboxamidine acetate (B1210297), docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

Research on analogous furan-2-carboxamide structures has demonstrated their potential as inhibitors for various biological targets. For instance, molecular docking studies on furan-2-carboxamide derivatives have suggested LasR, a protein involved in P. aeruginosa quorum sensing, as a plausible target. researchgate.netnih.gov These studies propose a binding mode similar to that of related furanones, achieving excellent docking scores. researchgate.netnih.gov Similarly, novel furan (B31954) derivatives have been docked against antibacterial targets in E. coli, such as enoyl reductase, with promising results indicating potential inhibitory activity. ijper.org

The process involves preparing the protein structure by removing water molecules, adding hydrogen atoms, and performing energy minimization. ijper.org The ligand, Tetrahydro-furan-2-carboxamidine acetate, would then be docked into the defined active site of the target protein. The binding affinity is evaluated using scoring functions, such as the GlideScore (GScore), which accounts for the physics of the binding process, including lipophilic interactions, hydrogen bonds, and electrostatic forces. ijper.org

Key interactions for related carboxamide compounds often involve:

Hydrogen Bonds: The carboxamidine group is an excellent hydrogen bond donor and acceptor, likely forming critical interactions with polar residues in a protein's active site.

Pi-Pi Stacking: Aromatic residues in the binding pocket, such as Phenylalanine (PHE) and Tyrosine (TYR), can engage in pi-pi stacking interactions with the furan ring of related compounds. ijper.org

Ionic Interactions: The acetate counter-ion can form salt bridges with charged residues like Arginine or Lysine, further stabilizing the complex.

A hypothetical docking study of this compound against a kinase target might yield the following interaction profile:

| Interaction Type | Interacting Residue | Ligand Group Involved | Estimated Contribution |

| Hydrogen Bond (Donor) | GLU-85 | Amidine NH | High |

| Hydrogen Bond (Acceptor) | LYS-42 | Tetrahydrofuran (B95107) Oxygen | Moderate |

| Ionic Interaction | ARG-121 | Acetate | High |

| Hydrophobic Contact | LEU-88 | Tetrahydrofuran Ring | Moderate |

These detailed interaction models are fundamental for understanding the mechanism of action and for the rational design of more potent and selective analogs. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules like this compound. These studies provide insights into molecular geometry, charge distribution, and chemical reactivity.

Comparative studies on tetrahydrofuran (THF) and its derivatives using the B3LYP method with a 6-311G(d,p) basis set have been performed to analyze their structures and electronic properties. researchgate.net Such calculations can determine optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-withdrawing carboxamidine group is expected to influence the electronic properties of the THF ring.

Molecular Electrostatic Potential (MEP) surfaces are also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atom of the THF ring and the nitrogen atoms of the carboxamidine group, indicating these are sites prone to electrophilic attack. The hydrogen atoms of the amidine group would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.

A summary of typical quantum chemical data for a THF derivative is shown below:

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Measures overall polarity of the molecule |

| Mulliken Charge on O | -0.45 e | Indicates partial negative charge on the furan oxygen |

These theoretical calculations are essential for understanding the molecule's intrinsic reactivity and for predicting its behavior in chemical reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing for the exploration of their conformational landscapes and the stability of their interactions with biological targets over time. nih.gov For a flexible molecule like this compound, which contains a puckered THF ring and a rotatable carboxamidine group, MD simulations are invaluable.

Conformational Analysis: The THF ring is not planar and exists in various puckered conformations, such as the "envelope" and "twist" forms. Quantum mechanical studies on related furan-based arylamides have shown how intramolecular forces can modulate conformational flexibility. nih.gov MD simulations can map the energy landscape associated with the ring's pseudorotation and the rotation around the C-C bond connecting the ring to the carboxamidine group. This helps identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water, or in a protein binding site).

Binding Dynamics: When docked into a protein, an MD simulation can assess the stability of the predicted binding pose. The simulation tracks the movements of every atom in the system over a set period (typically nanoseconds). nih.gov Key metrics analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone is monitored. A stable RMSD value over time suggests that the complex is in a stable equilibrium and the binding pose is maintained. nih.gov

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking study is tracked throughout the simulation.

Binding Free Energy Calculations: Techniques like MM/PBSA or MM/GBSA can be applied to MD trajectories to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

These simulations reveal the dynamic nature of the ligand-protein interaction, highlighting how conformational changes in both the ligand and the protein can accommodate binding. nih.gov

Prediction of Spectroscopic Properties for Research Applications

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the structural elucidation and characterization of newly synthesized compounds like this compound.

DFT calculations are commonly used to predict vibrational (infrared) spectra. researchgate.net By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical IR spectrum can be generated. While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve good agreement with experimental data. researchgate.net This allows for the confident assignment of specific absorption bands to particular molecular motions.

For this compound, characteristic vibrational frequencies would include:

N-H stretching: In the 3200–3400 cm⁻¹ region. vulcanchem.com

C=N stretching: Around 1650–1680 cm⁻¹. vulcanchem.com

C-O-C stretching (THF ring): Typically found in the 1050-1150 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using quantum chemical methods. The GIAO (Gauge-Independent Atomic Orbital) method is frequently employed for this purpose. Theoretical prediction of NMR spectra is a powerful tool for confirming the structure of a molecule and resolving ambiguities in experimental spectra. For this compound, characteristic ¹H NMR signals would be expected for the THF ring protons (δ 3.70–4.10 ppm) and the amidine NH protons (δ 8.20–8.50 ppm). vulcanchem.com

Virtual Screening and Lead Optimization Using Computational Methods

In drug discovery, computational methods are essential for identifying and optimizing lead compounds. This compound could serve as a starting point—a "hit" or "lead"—in such a campaign.

Virtual Screening: If the compound shows promising activity against a biological target, virtual screening can be used to find other potential inhibitors from large chemical databases. mdpi.com This can be done in two main ways:

Ligand-Based Virtual Screening: A pharmacophore model is created based on the key chemical features of this compound responsible for its activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers). nih.gov This model is then used as a 3D query to search databases for molecules with a similar arrangement of these features. chemrxiv.org

Structure-Based Virtual Screening: If the 3D structure of the target protein is known, high-throughput docking can be used to screen thousands or millions of compounds against its binding site, ranking them based on their predicted binding affinity. researchgate.net

Lead Optimization: Once a lead compound is identified, computational chemistry guides its optimization to improve properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion). This involves iterative cycles of designing new analogs in silico, predicting their properties, and then synthesizing the most promising candidates. For example, quantum chemical calculations can predict how adding a substituent to the tetrahydrofuran ring might alter the molecule's electronic properties and reactivity. Molecular dynamics simulations can predict how these modifications might affect the binding dynamics and affinity to the target protein. mdpi.com This computational approach significantly accelerates the drug development process by prioritizing the synthesis of compounds with the highest likelihood of success.

Advanced Analytical Methodologies for Research on Tetrahydro Furan 2 Carboxamidine Acetate

Spectroscopic Methodologies for Structural Elucidation of Research Compounds

Spectroscopic techniques are indispensable for determining the molecular structure of research compounds by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Tetrahydro-furan-2-carboxamidine acetate (B1210297), ¹H and ¹³C NMR are fundamental for structural confirmation.

In ¹H NMR spectroscopy, the chemical environment of each proton is revealed. While specific experimental data for Tetrahydro-furan-2-carboxamidine acetate is not widely published, characteristic signals can be predicted based on analogous structures. vulcanchem.com Protons on the tetrahydrofuran (B95107) (THF) ring are expected to appear in the δ 3.70–4.10 ppm range. vulcanchem.com The protons of the amidine group (-C(=NH)NH₂) are anticipated to resonate further downfield, typically in the region of δ 8.20–8.50 ppm, due to the deshielding effects of the adjacent nitrogen atoms. vulcanchem.com The acetate counter-ion would present a singlet corresponding to its methyl protons, typically around δ 1.9 ppm.

¹³C NMR spectroscopy provides insight into the carbon skeleton. The imine carbon of the amidine group is a key diagnostic signal, expected in the range of 162–167 ppm. rsc.org The carbons of the THF ring would appear at higher field, while the methyl carbon of the acetate would be observed at a significantly upfield chemical shift. Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Tetrahydrofuran Ring Protons | 3.70 – 4.10 |

| Amidine NH Protons | 8.20 – 8.50 |

| Acetate CH₃ Protons | ~1.9 |

Note: These are predicted values based on analogous structures. vulcanchem.com

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) would be suitable due to the compound's polar and salt-like nature.

In a typical ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the free base (C₆H₁₀N₂O₂). A primary fragmentation pathway for protonated amides and amidines involves the cleavage of the N-CO bond or, in this case, the bond between the THF ring and the carboxamidine group. nih.gov This would result in the loss of the neutral amine or amidine moiety, leading to the formation of a stable acylium or related cation. nih.gov The fragmentation of the tetrahydrofuran ring itself could also occur. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition and further confirming the compound's identity. rsc.orgrsc.org

Table 2: Potential Mass Spectrometry Fragments for Tetrahydro-furan-2-carboxamidine

| Fragment | Description |

|---|---|

| [C₆H₁₁N₂O]⁺ | Protonated molecular ion of the free base |

| [C₅H₇O]⁺ | Loss of the carboxamidine group |

| [CH₄N₂]⁺ | Carboxamidine fragment |

Note: This table represents theoretical fragmentation patterns.

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid. nih.gov Although a specific crystal structure for this compound is not publicly available, the expected structural features can be inferred from studies on related compounds.

A crystal structure would confirm the connectivity of the atoms, the puckered envelope or twist conformation of the tetrahydrofuran ring, and the planar geometry of the carboxamidine group. vulcanchem.comresearchgate.net It would also reveal detailed information about bond lengths, bond angles, and torsional angles. Furthermore, the crystal packing would show intermolecular interactions, such as hydrogen bonding between the amidine protons and the acetate oxygen atoms, which stabilize the crystal lattice. uwa.edu.au In the context of medicinal chemistry research, if this compound were to be studied as a ligand for a protein target, X-ray crystallography would be the definitive method to analyze the ligand-protein complex, revealing the specific binding mode and key interactions within the protein's active site. nih.gov

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatography is essential for separating components of a mixture, making it a cornerstone for assessing the purity of research compounds and for their purification.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. Due to the polar and ionic nature of the compound, standard reversed-phase (e.g., C18) chromatography using mobile phases like acetonitrile (B52724) and water may result in poor retention. researchgate.netchromatographyonline.com

To achieve adequate retention and separation from potential impurities, several strategies can be employed. One approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, providing good retention for highly polar analytes. cuni.czresearchgate.net Another common technique is ion-pair chromatography, where a reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, enhancing its retention on a reversed-phase column. sigmaaldrich.com

For preparative applications, the developed analytical method can be scaled up to larger columns to purify multi-gram quantities of the compound, ensuring a high degree of purity for subsequent research.

Table 3: Potential HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | Amide or bare silica (B1680970) column |

| Mobile Phase | Acetonitrile with an aqueous ammonium (B1175870) acetate or formate (B1220265) buffer |

| Detection | UV at ~210 nm |

| Mode | Ion-Pair Reversed-Phase Chromatography |

| Column | C18 or C8 |

| Mobile Phase | Water/Methanol (B129727) or Water/Acetonitrile with an ion-pairing agent (e.g., heptafluorobutyric acid) |

| Detection | UV at ~210 nm |

Note: These are suggested starting conditions based on the compound's polarity.

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. ccsknowledge.com Direct analysis of highly polar and non-volatile compounds like amidine salts by GC is generally not feasible. bre.com The high temperatures required for volatilization in the GC injector could lead to thermal degradation of the compound. bre.com

However, GC is an extremely valuable tool for analyzing volatile byproducts and residual solvents that may be present from the synthesis of this compound. For example, solvents used in the synthesis, such as tetrahydrofuran itself or others like ethyl acetate, can be quantified using a headspace GC method. organic-chemistry.org This technique involves heating the sample in a sealed vial and injecting the vapor phase (headspace) into the GC, which avoids introducing non-volatile components onto the column. If analysis of the amidine itself by GC were required, a derivatization step to convert it into a more volatile and thermally stable derivative would be necessary. researchgate.net

Chiral Separation Techniques for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of the analytical characterization of chiral molecules such as this compound. Advanced chromatographic and electrophoretic techniques are employed to resolve and quantify the individual enantiomers. These methods rely on the formation of transient diastereomeric complexes between the analyte and a chiral selector, leading to differential retention or migration times. The primary techniques utilized for this purpose include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a well-established and robust method for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds. chromatographyonline.com The separation mechanism involves interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance between the enantiomers of this compound and the chiral cavities of the stationary phase. sigmaaldrich.com Optimization of the mobile phase, typically a mixture of a hydrocarbon solvent (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is crucial for achieving baseline resolution.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced environmental impact. selvita.comchromatographyonline.com SFC utilizes supercritical carbon dioxide as the main component of the mobile phase, often with a small amount of a polar co-solvent (modifier) such as methanol or ethanol. selvita.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster analysis times and higher throughput without compromising resolution. chromatographyonline.com Polysaccharide-based CSPs are also widely used in SFC and have demonstrated broad applicability for the enantioselective separation of various drug compounds. chromatographyonline.comnih.gov The technique's suitability for separating amide derivatives makes it a strong candidate for the analysis of this compound. nih.gov

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative with the advantage of low sample and reagent consumption. mdpi.comelsevier.com In the context of chiral separations, various chiral selectors can be added to the background electrolyte. For furan (B31954) derivatives, cyclodextrins (CDs) and their derivatives have proven to be effective chiral selectors. nih.govresearchgate.net The separation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin, which alters their electrophoretic mobility. nih.govresearchgate.net Factors such as the type and concentration of the cyclodextrin, the pH of the buffer, and the addition of organic modifiers are optimized to achieve enantiomeric resolution. nih.gov

The selection of a particular technique depends on factors such as the specific properties of the analyte, the required sensitivity, and the desired throughput. Method development often involves screening various chiral stationary phases or selectors under different conditions to identify the optimal parameters for the enantiomeric purity determination of this compound.

Interactive Data Table: Chiral Separation Methodologies

| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |

| Stationary Phase/Selector | Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) nih.govrsc.org | Polysaccharide-based CSPs (e.g., Chiralpak IC, Chiralcel OD-H) nih.gov | Cyclodextrin derivatives (e.g., Hydroxypropyl-γ-CD) nih.gov |

| Mobile Phase/Buffer | Hexane/Isopropanol mixtures | Supercritical CO₂ with Methanol or Ethanol as a modifier selvita.com | Phosphate (B84403) or Borate buffer with added chiral selector nih.gov |

| Typical Flow Rate/Voltage | 0.5 - 1.5 mL/min | 2.0 - 5.0 mL/min | 15 - 30 kV |

| Detection | UV (e.g., 210-230 nm) | UV, Mass Spectrometry (MS) chromatographyonline.com | UV (e.g., 200-220 nm) |

| Key Advantages | Robust and widely applicable | Fast analysis, reduced organic solvent consumption, high efficiency selvita.comchromatographyonline.com | High efficiency, low sample volume, versatile selector choice mdpi.com |

| Considerations | Higher organic solvent consumption | Requires specialized instrumentation | Can be less robust than chromatographic methods |

Future Research Directions and Translational Perspectives for Tetrahydro Furan 2 Carboxamidine Acetate and Its Analogs

Development of Novel Synthetic Routes

The efficient and diverse synthesis of Tetrahydro-furan-2-carboxamidine acetate (B1210297) and its analogs is fundamental to advancing their study. Future research should focus on developing novel synthetic strategies that offer improvements in yield, stereoselectivity, and substrate scope over classical methods like the Pinner reaction. researchgate.net

Key areas for development include:

Catalytic Approaches: Exploring transition-metal-catalyzed reactions, such as copper-catalyzed coupling of 2-cyanotetrahydrofurans with various nitrogen sources, could provide a more direct and milder route to the amidine functionality. acs.org Such methods may offer greater functional group tolerance, enabling the synthesis of more complex analogs. acs.orgacs.org

Flow Chemistry: The implementation of continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction optimization. The precise control over reaction parameters in flow reactors could be particularly beneficial for managing reactive intermediates often involved in amidine synthesis.

Stereoselective Synthesis: Given the chirality of the tetrahydrofuran (B95107) ring at the C2 position, developing enantioselective synthetic routes is of paramount importance. Strategies could involve the use of chiral starting materials derived from the chiral pool (e.g., from sugars or amino acids), asymmetric catalysis to establish the stereocenter, or enzymatic resolutions. researchgate.net

Cascade Reactions: Designing one-pot cascade reactions that form both the tetrahydrofuran ring and the amidine moiety from acyclic precursors could significantly improve synthetic efficiency. researchgate.net For instance, a tandem cyclization-amination-amidation sequence could streamline the assembly of the core scaffold.

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Precursors |

| Modified Pinner Reaction | Well-established, readily available starting materials. researchgate.net | Harsh conditions (strong acid), limited functional group tolerance, potential for side reactions. | 2-Cyanotetrahydrofuran, Alcohols |

| Copper-Catalyzed Coupling | Milder reaction conditions, broader substrate scope, improved functional group tolerance. acs.org | Catalyst cost and removal, optimization of ligand and reaction conditions. | 2-Halotetrahydrofurans, Guanidines |

| Enantioselective Synthesis | Access to single enantiomers, crucial for pharmacological studies. researchgate.net | Development of specific chiral catalysts or auxiliaries, potentially longer synthetic routes. | Chiral aldehydes, D-/L-sugars |

| Flow Chemistry | Enhanced safety and scalability, rapid optimization, improved yields. | Initial setup cost, potential for clogging with solid byproducts. | 2-Cyanotetrahydrofuran, Amines |

This table presents a hypothetical comparison of synthetic routes for the development of Tetrahydro-furan-2-carboxamidine analogs.

Expansion of Structure-Activity Relationship Databases

A systematic and comprehensive exploration of the Structure-Activity Relationships (SAR) is crucial for optimizing the therapeutic potential of the tetrahydrofuran-amidine scaffold. Future efforts should be directed towards building a robust database by synthesizing and evaluating a diverse library of analogs.

Key modifications for SAR exploration should include:

Tetrahydrofuran Ring Substitutions: Introducing substituents at the 3, 4, and 5-positions of the tetrahydrofuran ring can probe the steric and electronic requirements of the binding pocket. This can influence the molecule's conformation, lipophilicity, and metabolic stability. nih.gov

Amidine Group Modifications: N-alkylation or N-arylation of the amidine group can modulate its basicity (pKa), hydrogen bonding capacity, and interaction with target proteins. nih.gov Cyclizing the amidine into an imidazole (B134444) or tetrahydropyrimidine (B8763341) ring can create more rigid structures, potentially improving binding affinity and selectivity. nih.gov

Stereochemistry: The absolute configuration at the C2 position and any other stereocenters on the tetrahydrofuran ring must be investigated, as stereoisomers often exhibit significantly different pharmacological activities and pharmacokinetic profiles.

A systematic SAR campaign would enable the identification of key structural features responsible for biological activity and guide the design of more potent and selective compounds. nih.gov

| Analog Series | Modification Site | Rationale for Modification | Anticipated Impact |

| Series A | C3/C4-Position of THF Ring | Explore steric tolerance and potential for new interactions. | Altered binding affinity, selectivity, and solubility. |

| Series B | C5-Position of THF Ring | Modulate lipophilicity and metabolic stability. | Improved pharmacokinetic profile. |

| Series C | Amidine Nitrogen Atoms | Modulate pKa, hydrogen bonding, and steric bulk. nih.gov | Enhanced target engagement and cell permeability. |

| Series D | Conformationally Restricted Analogs | Reduce conformational flexibility to lock in bioactive conformation. | Increased potency and selectivity. |

This interactive table outlines a hypothetical strategy for building a Structure-Activity Relationship (SAR) database for Tetrahydro-furan-2-carboxamidine analogs.

Exploration of New Biological Targets and Mechanistic Insights

The amidine moiety is a recognized pharmacophore present in inhibitors of various enzymes, including proteases and kinases, and can act as a bioisostere for other functional groups. nih.govresearchgate.net The tetrahydrofuran ring is also a privileged structure found in numerous FDA-approved drugs. nih.govx-mol.net This combination suggests that Tetrahydro-furan-2-carboxamidine acetate and its analogs could interact with a wide range of biological targets.

Future research should prioritize:

Broad Biological Screening: Initial screening of a diverse library of analogs against a wide panel of biological targets (e.g., kinases, proteases, G-protein coupled receptors, ion channels) is essential to identify novel therapeutic applications.

Target Deconvolution: For compounds that show promising activity in phenotypic screens, target identification and validation studies will be critical. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed to elucidate the molecular targets.

Mechanistic Studies: Once a target is identified, detailed mechanistic studies are required to understand how the compounds exert their biological effects. This includes determining the mode of inhibition (e.g., competitive, non-competitive), binding kinetics, and effects on downstream signaling pathways. For instance, amidine-containing compounds have been investigated as inhibitors of sphingosine (B13886) kinases and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov

Advancement of Computational Modeling for Compound Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. Their application to the tetrahydrofuran-amidine scaffold can provide valuable insights and guide the rational design of optimized analogs.

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can establish a mathematical correlation between the structural features of the analogs and their biological activity. frontiersin.org These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Pharmacophore Modeling: Based on a set of active analogs, pharmacophore models can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. These models are useful for virtual screening of large compound databases to identify novel hits.

Molecular Docking and Dynamics: Once a biological target is identified and its 3D structure is available, molecular docking can be used to predict the binding mode of the tetrahydrofuran-amidine analogs within the active site. nih.govnih.gov Molecular dynamics (MD) simulations can further refine these binding poses and assess the stability of the ligand-protein complex over time. researchgate.net

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for early-stage identification of compounds with favorable drug-like properties, reducing late-stage attrition. biotech-asia.org

Design of Next-Generation Tetrahydrofuran-Amidine Scaffolds

Building upon advances in synthesis, SAR, and computational modeling, the design of next-generation scaffolds represents the long-term vision for this compound class. The goal is to create novel molecular architectures with superior efficacy, selectivity, and pharmacokinetic properties.

Future design strategies could include:

Scaffold Hopping and Bioisosteric Replacement: The tetrahydrofuran ring could be replaced with other cyclic ethers (e.g., tetrahydropyran) or carbocyclic rings to explore new chemical space and intellectual property. researchgate.net The amidine group could be replaced with other bioisosteric groups like guanidine (B92328) or N-acyl amidines to fine-tune biological activity. mdpi.com

Hybrid Molecule Design: The tetrahydrofuran-amidine scaffold could be conjugated with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. This is a promising strategy for tackling complex diseases and overcoming drug resistance.

Fragment-Based Drug Design (FBDD): If a protein target is identified, FBDD could be employed. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create a potent lead compound based on the core tetrahydrofuran-amidine structure.

PROTACs and Molecular Glues: For intracellular targets, the scaffold could be developed into Proteolysis Targeting Chimeras (PROTACs) or molecular glues. By incorporating a ligand for an E3 ubiquitin ligase, these molecules could be designed to induce the targeted degradation of a disease-causing protein, offering a novel therapeutic modality. researchgate.net

The systematic pursuit of these research directions will be instrumental in translating the initial promise of the this compound scaffold into tangible therapeutic innovations. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products